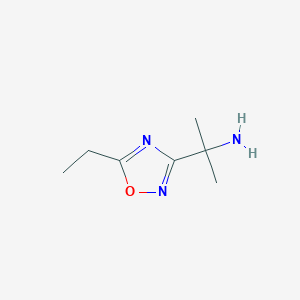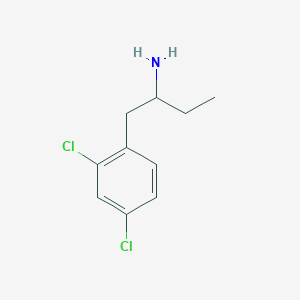![molecular formula C7H17NS B1461400 3-[(2-Methylpropyl)sulfanyl]propan-1-amine CAS No. 84155-46-4](/img/structure/B1461400.png)
3-[(2-Methylpropyl)sulfanyl]propan-1-amine
Overview
Description
3-[(2-Methylpropyl)sulfanyl]propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound with the molecular formula C7H17NS and is also known as 3-isobutylthiopropylamine.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]propan-1-amine is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-Methylpropyl)sulfanyl]propan-1-amine has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to have antibacterial properties and can inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(2-Methylpropyl)sulfanyl]propan-1-amine in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in various areas of research. However, one of the limitations of using this compound in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 3-[(2-Methylpropyl)sulfanyl]propan-1-amine. One area of research is in the development of new therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, the compound could be studied further for its antibacterial properties and potential applications in the field of agriculture. Further research could also focus on the mechanism of action of the compound to gain a better understanding of its potential applications.
In conclusion, 3-[(2-Methylpropyl)sulfanyl]propan-1-amine is a chemical compound that has shown potential in various areas of scientific research. Its simple synthesis method and promising results make it an attractive compound for future research in the fields of medicine, agriculture, and other areas of science.
Scientific Research Applications
3-[(2-Methylpropyl)sulfanyl]propan-1-amine has been studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of medicine, where this compound has shown potential as a therapeutic agent for the treatment of various diseases. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties.
properties
IUPAC Name |
3-(2-methylpropylsulfanyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-7(2)6-9-5-3-4-8/h7H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICZXFJBNPABFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylpropyl)sulfanyl]propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



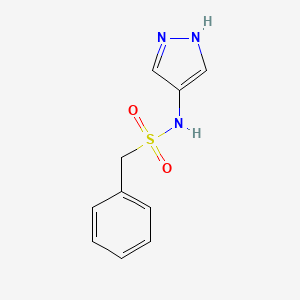

![5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1461319.png)
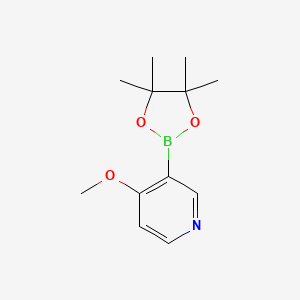
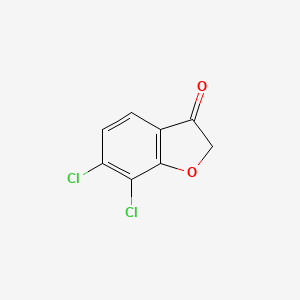
![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol](/img/structure/B1461323.png)
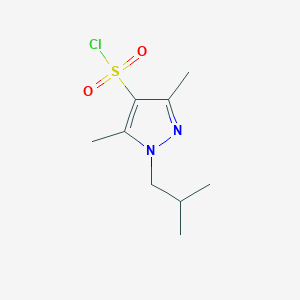
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-amine](/img/structure/B1461327.png)
![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)
